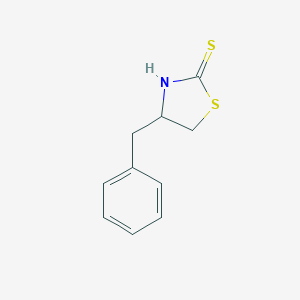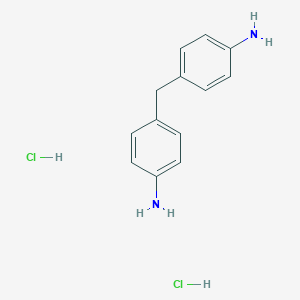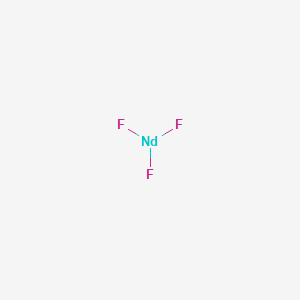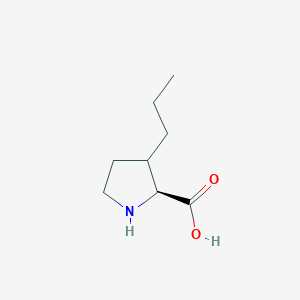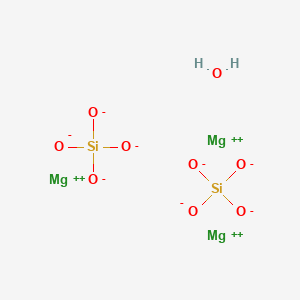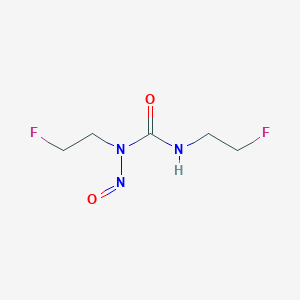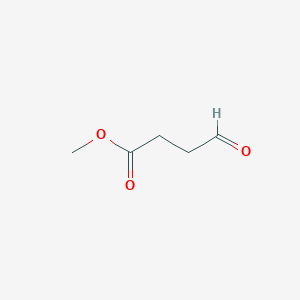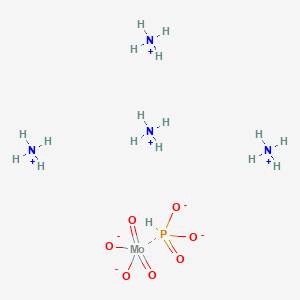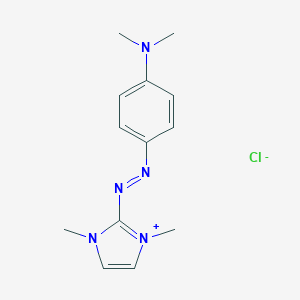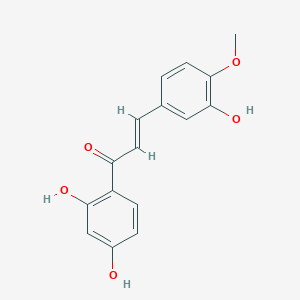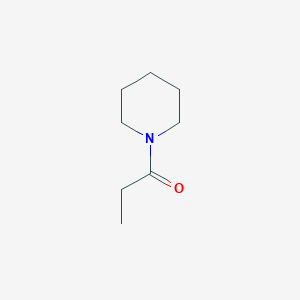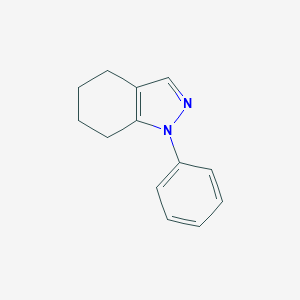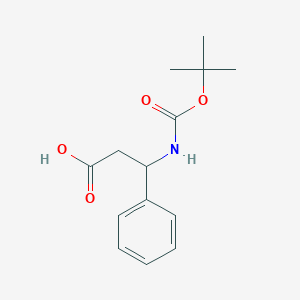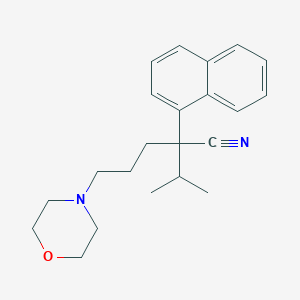
alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile, also known as SKF 38393, is a synthetic compound that belongs to the class of dopamine receptor agonists. It was first synthesized in 1977 by a team of chemists at the pharmaceutical company Smith Kline & French Laboratories. Since then, SKF 38393 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393 involves its binding to the dopamine D1 receptor, which leads to the activation of intracellular signaling pathways that regulate the activity of various downstream effectors. This results in the modulation of various physiological processes, including the release of neurotransmitters, the regulation of ion channels, and the activation of gene expression.
Biochemische Und Physiologische Effekte
Alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393 has been found to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of gene expression. It has been shown to enhance the release of dopamine and other neurotransmitters in various brain regions, including the striatum, prefrontal cortex, and hippocampus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393 in lab experiments is its selectivity for the dopamine D1 receptor, which allows for the precise modulation of this receptor without affecting other dopamine receptors. However, one of the limitations of using alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393 is its relatively short half-life, which requires frequent dosing in order to maintain its effects.
Zukünftige Richtungen
There are several future directions for the research on alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393, including the development of more potent and selective agonists of the dopamine D1 receptor, the exploration of its potential therapeutic applications in various neurological and psychiatric disorders, and the investigation of its effects on other physiological processes, such as immune function and metabolism. Additionally, the development of novel delivery methods, such as sustained-release formulations, may help to overcome the limitations of alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393's short half-life.
Synthesemethoden
The synthesis of alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393 involves a multi-step process that starts with the reaction of 1-naphthaleneacetonitrile with isopropylmagnesium bromide to form the corresponding ketone. This ketone is then reacted with 3-chloropropylmorpholine to yield alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393.
Wissenschaftliche Forschungsanwendungen
Alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be a potent and selective agonist of the dopamine D1 receptor, which is involved in the regulation of various physiological processes, including movement, cognition, motivation, and reward.
Eigenschaften
CAS-Nummer |
13326-38-0 |
|---|---|
Produktname |
alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile |
Molekularformel |
C22H28N2O |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
5-morpholin-4-yl-2-naphthalen-1-yl-2-propan-2-ylpentanenitrile |
InChI |
InChI=1S/C22H28N2O/c1-18(2)22(17-23,11-6-12-24-13-15-25-16-14-24)21-10-5-8-19-7-3-4-9-20(19)21/h3-5,7-10,18H,6,11-16H2,1-2H3 |
InChI-Schlüssel |
MVEGEKZTQWXRNO-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN1CCOCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC(C)C(CCCN1CCOCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
Synonyme |
α-Isopropyl-α-(3-morpholinopropyl)-1-naphthaleneacetonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



